ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Catalog No.
S1913099
CAS No.
150559-94-7
M.F
C13H14N2O2
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 1-benzyl-1H-pyrazole-4-carboxylate

CAS Number

150559-94-7

Product Name

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 1-benzylpyrazole-4-carboxylate

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3

InChI Key

CUTDJCLKKQWXGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2
  • Precursor for Pyrazole Derivatives: Due to the presence of a reactive ester group and a benzyl substituent, Et-Bn-Pyrazole-4-COOEt could serve as a starting material for the preparation of various pyrazole derivatives. Research on similar compounds like Ethyl 1-H-pyrazole-4-carboxylate describes its use in the synthesis of isoxazole derivatives, highlighting the potential for Et-Bn-Pyrazole-4-COOEt in the creation of novel heterocycles with diverse functionalities [].

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound characterized by its unique pyrazole structure. Its molecular formula is C13H14N2O2, and it has a molecular weight of 230.26 g/mol. This compound features a benzyl group attached to the pyrazole ring, which contributes to its distinct chemical properties and potential biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is notable for its applications in medicinal chemistry and organic synthesis.

Typical of esters and pyrazoles. Key reactions include:

  • Esterification: The carboxylic acid component can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved, yielding the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The benzyl group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.

Research indicates that ethyl 1-benzyl-1H-pyrazole-4-carboxylate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains.
  • Hypoglycemic Effects: Some derivatives of pyrazole compounds have been evaluated for their potential to lower blood sugar levels, suggesting that ethyl 1-benzyl-1H-pyrazole-4-carboxylate may have similar effects.
  • Anti-inflammatory Activity: Preliminary investigations indicate potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

The synthesis of ethyl 1-benzyl-1H-pyrazole-4-carboxylate typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: The initial step often involves the condensation of benzyl hydrazine with an appropriate α,β-unsaturated carbonyl compound.
  • Carboxylation: The resulting intermediate can be treated with ethyl chloroformate or similar reagents to introduce the carboxylic acid functionality.

For example, one method involves the use of N-benzylsydnone and ethyl propiolate in a copper-catalyzed reaction to yield ethyl 1-benzyl-1H-pyrazole-4-carboxylate efficiently .

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate has several applications in:

  • Pharmaceutical Research: Its potential as an antimicrobial and hypoglycemic agent makes it valuable for drug development.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Agricultural Chemistry: There is potential for use in developing agrochemicals due to its biological activity.

Interaction studies involving ethyl 1-benzyl-1H-pyrazole-4-carboxylate focus on its binding affinity with various biological targets. Research indicates that derivatives of this compound may interact with enzymes involved in metabolic pathways, which could explain its hypoglycemic effects. Further studies are needed to elucidate specific interactions at the molecular level.

Several compounds share structural similarities with ethyl 1-benzyl-1H-pyrazole-4-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 3-amino-1-benzyl-1H-pyrazole-4-carboxylateC13H16N2O2Contains an amino group; potential for different biological activity.
Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylateC18H18BrN2O2Contains a bromophenyl substituent; altered electronic properties.
Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylateC13H14N2O3Features an acetoxy group; different reactivity and biological profile.

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate stands out due to its specific benzyl substitution and the presence of the carboxylic acid functional group, which contribute to its unique chemical reactivity and potential therapeutic applications.

XLogP3

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Wikipedia

Ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Dates

Modify: 2023-08-16

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